molecular formula C17H23N3O B14249673 Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)- CAS No. 397274-77-0

Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)-

Cat. No.: B14249673
CAS No.: 397274-77-0
M. Wt: 285.4 g/mol
InChI Key: WWKOFIKGDOBUKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)- is a complex organic compound that features a piperidine ring substituted with a phenoxy group, which is further substituted with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(1H-imidazol-1-yl)phenol with 4-chloropiperidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield the corresponding amines.

Scientific Research Applications

Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can bind to receptor sites, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Imidazol-1-yl)phenol: A simpler analog with similar biological activity but lacking the piperidine ring.

    1-(4-Hydroxyphenyl)imidazole: Another analog with a hydroxyl group instead of the phenoxy group.

Uniqueness

Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)- is unique due to the presence of both the piperidine and imidazole rings, which confer distinct chemical and biological properties. This dual functionality allows for more versatile applications in medicinal chemistry and materials science compared to its simpler analogs .

Properties

CAS No.

397274-77-0

Molecular Formula

C17H23N3O

Molecular Weight

285.4 g/mol

IUPAC Name

4-(4-imidazol-1-ylphenoxy)-1-propan-2-ylpiperidine

InChI

InChI=1S/C17H23N3O/c1-14(2)19-10-7-17(8-11-19)21-16-5-3-15(4-6-16)20-12-9-18-13-20/h3-6,9,12-14,17H,7-8,10-11H2,1-2H3

InChI Key

WWKOFIKGDOBUKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)OC2=CC=C(C=C2)N3C=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.